Ethyl 2-((1-((5-mesityl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate
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Description
Ethyl 2-((1-((5-mesityl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a chemical compound with the molecular formula C18H23N3O3S2. It contains a 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents .
Molecular Structure Analysis
The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure is present in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved resources, 1,3,4-thiadiazole derivatives in general have shown a broad spectrum of activity against various pathogens .Scientific Research Applications
Synthesis and Characterization for Industrial Applications
- Ethyl 2-((1-((5-mesityl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate and similar compounds have been synthesized for potential industrial applications. These compounds have been characterized using various techniques such as 1HNMR, 13CNMR, IR, LCMS, powder XRD, and photoluminescence spectrum. They demonstrate good thermal stability and potential for use in photoelectronic devices (Shafi, Rajesh, & Senthilkumar, 2021).
Role in the Synthesis of Triazole-4-carboxylic Acid Derivatives
- The compound has been utilized in the synthesis of 1-(5-R1-1,3,4-thiadiazol-2-yl)-5-R2-1H-1,2,3-triazole-4-carboxylic acid derivatives, which are significant in the development of new chemical entities with potential biological activities (Pokhodylo, Shyyka, Savka, & Obushak, 2018).
Stimulant Activity in Agricultural Research
- In agricultural research, derivatives of this compound have shown growth stimulant properties, indicating potential applications in enhancing crop yields and plant growth (Knyazyan, Eliazyan, Pivazyan, Ghazaryan, Harutyunyan, & Yengoyan, 2013).
Application in α-Glucosidase Inhibition for Diabetes Treatment
- Derivatives of this compound, specifically ethyl 2-((5-(5-(2-chlorophenyl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate, have shown potent α-glucosidase inhibitory activity, which is relevant in the treatment of type 2 diabetes (Saeedi, Eslami, Mirfazli, Zardkanlou, Faramarzi, Mahdavi, & Akbarzadeh, 2020).
Potential as Anti-inflammatory and Analgesic Agents
- Some derivatives of this compound have been synthesized and evaluated as anti-inflammatory and analgesic agents, demonstrating significant activities in these areas (Shkair, Shakya, Raghavendra, & Naik, 2016).
Cytotoxic Agents in Cancer Research
- Certain derivatives, such as ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, have shown cytotoxic effects against specific human tumor cell lines, suggesting potential applications in cancer therapy (Almasirad, Firoozpour, Nejati, Edraki, Firuzi, Khoshneviszadeh, Mahdavi, Moghimi, Safavi, Shafiee, & Foroumadi, 2016).
Microwave Assisted Synthesis and Pharmacological Activities
- Synthesized using microwave-assisted techniques, derivatives of this compound have shown promising anti-inflammatory, analgesic, and antioxidant activities, providing insights into their potential therapeutic applications (Attimarad, Khedr, & Aldhubiab, 2017).
GLS Inhibition for Cancer Treatment
- Derivatives of this compound have been used to develop inhibitors of kidney-type glutaminase (GLS), a potential target for cancer treatment. These inhibitors have shown effectiveness in attenuating the growth of human lymphoma cells in vitro and in animal models (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
Properties
IUPAC Name |
ethyl 2-[1-oxo-1-[[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-yl]sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-6-24-14(22)9-25-13(5)16(23)19-18-21-20-17(26-18)15-11(3)7-10(2)8-12(15)4/h7-8,13H,6,9H2,1-5H3,(H,19,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWAZPLCXRJCQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(C)C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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